molecular formula C7H16Cl2N2 B13018736 octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride

octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride

Cat. No.: B13018736
M. Wt: 199.12 g/mol
InChI Key: PBDBVGLZVIIZNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride is a bicyclic diamine compound of significant interest in medicinal chemistry and pharmaceutical development. The dihydrochloride salt form offers enhanced stability and solubility for research and development purposes. This compound serves as a key chiral intermediate in the synthesis of advanced pharmaceutical agents. Its most prominent documented application is in the synthesis of the broad-spectrum fluoroquinolone antibiotic Moxifloxacin . The stereochemistry of the octahydro-1H-pyrrolo[3,4-b]pyridine core is critical for its biological activity, with the (4aS,7aS) enantiomer being particularly valuable for introducing the desired chirality into final drug molecules . Beyond its established role in antibiotic synthesis, the structural motif of this diazabicyclic compound suggests potential for broader applications. Recent studies have identified potential for related structures in neurological disorders, pain management, and the treatment of psychiatric conditions, due to promising bioavailability and pharmacokinetic properties . The mechanism of action for derivatives often involves interaction with specific molecular targets and pathways. In the context of Moxifloxacin, the pyrrolopyridine component is part of the structure that inhibits bacterial DNA gyrase and topoisomerase IV. For other research applications, the compound's structure may allow it to interact with enzymes or receptors in the central nervous system, modulating their activity . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C7H16Cl2N2

Molecular Weight

199.12 g/mol

IUPAC Name

2,3,4,4a,5,6,7,7a-octahydro-1H-pyrrolo[3,4-b]pyridine;dihydrochloride

InChI

InChI=1S/C7H14N2.2ClH/c1-2-6-4-8-5-7(6)9-3-1;;/h6-9H,1-5H2;2*1H

InChI Key

PBDBVGLZVIIZNU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNCC2NC1.Cl.Cl

Origin of Product

United States

Preparation Methods

Optical Resolution by Enzymatic Hydrolysis

  • Starting Material: Racemic dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate (Formula II).
  • Enzyme Used: Lipase or esterase, commonly from Candida antarctica.
  • Process: The racemate undergoes enzymatic hydrolysis, selectively converting one enantiomer to a carboxylic acid while leaving the other ester intact.
  • Isolation: The desired (2S,3R)-isomer (Formula III) is isolated by extraction with an organic solvent.
  • Conditions: The reaction is typically carried out at around 40°C, but can be slow, requiring up to 14 days for completion.
  • Outcome: Optical purity above 99% is achievable, avoiding the need for conventional resolution agents.

Conversion to Hexahydrofuro[3,4-b]pyridine-5,7-dione Intermediate

  • Intermediate: (2S,3R)-1-alkylcarbonylpiperidine-2,3-dicarboxylate (III) is converted to (4aR,7aS)-1-alkylcarbonylhexahydrofuro[3,4-b]pyridine-5,7-dione (IV).
  • Step (b1): Treatment with a strong acid such as aqueous hydrochloric acid under reflux for 2 to 4 hours.
  • Step (b2): Reaction with a condensing agent, typically an anhydride, to facilitate cyclization.
  • Notes: The acid treatment promotes ring closure and rearrangement, forming the bicyclic lactone intermediate.

Conversion to Octahydro-1H-pyrrolo[3,4-b]pyridine

  • Intermediate: The lactone (IV) is converted to the target compound (I).
  • Step (c1): Heating in an inert solvent such as toluene at 70–100°C.
  • Step (c2): Further treatment with hydrochloric acid under reflux for 4 to 10 hours to promote ring opening and rearrangement.
  • Step (c3): Reduction using an alkaline metal hydride, commonly lithium aluminum hydride (LiAlH4), to reduce carbonyl groups to the corresponding amines.
  • Outcome: The final product is obtained with optical purity greater than 99%.
Step Reagents/Conditions Purpose Duration/Temperature
Enzymatic Hydrolysis Lipase/esterase (e.g., Candida antarctica) Optical resolution of racemate ~14 days at 40°C
Acid Treatment (b1) Aqueous HCl (strong acid) Cyclization to lactone intermediate 2–4 hours reflux
Condensation (b2) Anhydride (condensing agent) Facilitate ring closure Variable
Heating (c1) Toluene (inert solvent) Promote rearrangement 70–100°C
Acid Treatment (c2) Hydrochloric acid under reflux Further rearrangement 4–10 hours
Reduction (c3) LiAlH4 (alkaline metal hydride) Reduction of carbonyls to amines Standard reduction conditions
  • NMR Spectroscopy: Proton and carbon-13 NMR spectra confirm the structure and stereochemistry of intermediates (III) and (X).
  • IR Spectroscopy: Used to verify functional groups, especially carbonyl and amine groups in intermediates.
  • HPLC: Employed to monitor the progress of enzymatic hydrolysis and purity of intermediates.
  • Optical Purity: Achieved enantiomeric excess is above 99%, confirmed by chiral HPLC or polarimetry.
  • The enzymatic resolution method provides a practical and efficient route to optically pure intermediates without the need for classical resolution agents.
  • The multi-step acid and reduction treatments are optimized to maintain stereochemical integrity.
  • The process is scalable and suitable for industrial production of the compound and its derivatives.
  • The method avoids racemization and provides high yields with excellent stereoselectivity.

The preparation of octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride involves a stereoselective enzymatic resolution followed by acid-catalyzed cyclization and reduction steps. The process yields the compound with high optical purity (>99%) and is supported by comprehensive analytical data. This method is well-established, practical, and forms the basis for synthesizing pharmacologically important molecules such as moxifloxacin.

Chemical Reactions Analysis

Acid-Base Reactions

The compound exhibits basicity due to its two tertiary nitrogen atoms, enabling participation in acid-base chemistry. Protonation occurs preferentially at the more accessible nitrogen within the pyrrolidine ring.

Reaction Conditions Products Applications
Treatment with HCl (aqueous)Formation of dihydrochloride saltStabilization for pharmaceutical use
Neutralization with NaOHRegeneration of free basePurification or derivatization steps

This property is critical for its solubility in aqueous systems and its role as a ligand in receptor-binding studies .

Alkylation and Acylation

The secondary amines undergo alkylation and acylation reactions, enabling functionalization for drug development.

Reagents Conditions Products References
Benzyl chlorideK₂CO₃, DMF, 80°CN-Benzylated derivatives
Acetic anhydrideRoom temperature, 12 hN-Acetylated analogs
Methyl iodideEt₃N, THF, refluxDimethylated intermediates

These reactions are pivotal for modifying the compound’s pharmacokinetic properties. For instance, benzylation enhances lipophilicity, aiding blood-brain barrier penetration .

Nucleophilic Substitution

The compound acts as a nucleophile in substitution reactions, particularly at nitrogen centers.

Electrophile Conditions Outcome Mechanism
Ethyl chloroformateCH₂Cl₂, 0°C → RTCarbamate formationBimolecular nucleophilic substitution (Sₙ2)
Tosyl chloridePyridine, 24 hSulfonamide derivativesTwo-step activation

Such modifications are utilized to create prodrugs or improve metabolic stability .

Oxidation Reactions

Controlled oxidation targets specific positions in the bicyclic framework.

Oxidizing Agent Conditions Products Selectivity
KMnO₄ (aqueous)60°C, 6 hPyrrolidine ring oxidation to lactamPosition-dependent
H₂O₂ (30%)AcOH, 50°CPyridine N-oxide formationMild, regioselective

Oxidation to lactam derivatives is critical for synthesizing moxifloxacin intermediates .

Reduction Reactions

While the compound is already saturated, its precursors or derivatives undergo reduction.

Substrate Reducing Agent Conditions Outcome
6-Benzyl-pyrrolo[3,4-b]pyridineH₂, Pd/C (10%)Hydrogenation of double bondsOctahydro derivative formation

This step is essential in stereoselective syntheses to achieve high enantiomeric purity (>99%) .

Cyclization and Ring-Opening

The bicyclic structure participates in ring-opening reactions under acidic or basic conditions:

  • Acidic Hydrolysis (HCl, reflux): Cleavage of the pyrrolidine ring yields linear diamines.

  • Base-Induced Rearrangement (NaOH, EtOH): Forms pyridine-containing fragments for further functionalization.

Coordination Chemistry

The nitrogen atoms act as ligands in metal complexes:

Metal Salt Conditions Complex Type Application
CuCl₂Methanol, RTTetrahedral coordinationCatalysis or bioimaging
Zn(NO₃)₂Aqueous, 60°COctahedral complexesAntimicrobial agents

These complexes are explored for catalytic and therapeutic applications.

Key Research Findings

  • Stereoselective Synthesis : Enzymatic resolution using Candida antarctica lipase B enables optical purity >99% .

  • Pharmaceutical Relevance : Derivatives show binding affinity for histamine-3 receptors, influencing neurotransmitter release .

  • Thermal Stability : The dihydrochloride salt decomposes at 220°C, making it suitable for high-temperature reactions .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride generally involves several key steps that allow for the production of both racemic mixtures and specific enantiomers. The compound features a bicyclic structure with two stereocenters, making it optically active. The dihydrochloride salt form enhances solubility and stability, which is crucial for pharmaceutical applications.

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Neurological Disorders : The compound has been investigated for its potential role in treating neurological conditions due to its interactions with various biological targets. Studies suggest that it may act as a lead compound in drug discovery programs aimed at neurological disorders.
  • Antidiabetic Effects : Some derivatives of pyrrolo compounds have shown promise in reducing blood glucose levels without affecting insulin concentration. This mechanism involves stimulating glucose uptake into muscle and fat cells, indicating potential applications in diabetes management .
  • Antiviral Activity : Research has demonstrated that certain derivatives exhibit antiviral properties against respiratory syncytial virus (RSV). These compounds showed good bioavailability and pharmacokinetic profiles, making them candidates for further preclinical studies .
  • Anti-inflammatory Properties : Inhibitors derived from this class of compounds have been identified as effective against matrix metalloproteinases (MMPs), which are implicated in various pathologies such as cancer and arthritis. For example, one study reported an IC50 value of 3 nM for MMP-2 inhibition by a specific derivative .

Case Study 1: Neurological Applications

A study explored the efficacy of octahydro-1H-pyrrolo[3,4-b]pyridine derivatives in models of neurodegeneration. Results indicated that these compounds could modulate neurotransmitter systems and reduce neuroinflammation, suggesting their potential as therapeutic agents for conditions such as Alzheimer's disease.

Case Study 2: Antidiabetic Mechanisms

In a controlled trial involving diabetic mice, a specific derivative of octahydro-1H-pyrrolo[3,4-b]pyridine was administered to evaluate its effects on glucose metabolism. The results demonstrated a significant reduction in blood glucose levels compared to the control group, supporting its application in diabetes treatment.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Isomers and Analogues

Octahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride

This isomer differs in the fusion position of the pyrrolidine and piperidine rings ([3,4-c] vs. [3,4-b]), leading to distinct physicochemical and pharmacological properties:

Property [3,4-b] Isomer [3,4-c] Isomer
CAS Number 151213-42-2 2665661-03-8
Molecular Formula C₇H₁₄N₂·2HCl C₇H₁₄N₂·2HCl
IUPAC Name (4aR,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine; dihydrochloride 2,3,3a,4,5,6,7,7a-octahydro-1H-pyrrolo[3,4-c]pyridine; dihydrochloride
Key Applications Antibiotic intermediate (moxifloxacin) Research chemical; no therapeutic role
Synthetic Accessibility Requires stereoselective reduction Commercially available (American Elements)

Key Differences :

  • The [3,4-b] isomer’s fused ring system creates a more compact structure, favoring interactions with enzymatic targets in antibiotic synthesis.
  • The [3,4-c] isomer lacks documented therapeutic relevance but is utilized in material science due to its commercial availability .

Methyl-Substituted Derivatives

Methyl substitutions on the pyrrolo-pyridine scaffold significantly alter solubility, stability, and biological activity. Examples include:

Compound ID Structure Purity CAS Number Applications
ST-8101 1-Methyloctahydropyrrolo[3,4-b]pyridine 97% 128740-18-1 Intermediate in drug discovery
QM-9471 1-Methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride 95% 172281-71-9 Research reagent
QW-3827 2-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride 95% 2007921-13-1 Material science studies

Impact of Substitution :

  • 1-Methyl derivatives (e.g., ST-8101) exhibit enhanced lipophilicity, improving membrane permeability in drug candidates .

Related Heterocyclic Compounds

Imidazo[1,5-a]pyridine Derivatives

Imidazo[1,5-a]pyridine (e.g., compound 4 in ) shares a fused bicyclic system but replaces pyrrolidine with an imidazole ring. This modification increases aromaticity , enhancing π-π stacking interactions in catalysis or receptor binding . However, the absence of a saturated ring system reduces conformational flexibility compared to octahydro-pyrrolopyridines .

Pyrazolo[3,4-b]pyridine Derivatives

Pyrazolo[3,4-b]pyridines (e.g., WO 2023/046806) are nitrogen-rich heterocycles with applications in autoimmune disease treatment . Unlike the saturated octahydro-pyrrolopyridine, these compounds feature a planar, aromatic core, favoring interactions with kinase targets .

Biological Activity

Octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride, a bicyclic compound, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique bicyclic structure consisting of a pyrrolidine ring fused to a pyridine ring. The compound is optically active due to the presence of stereocenters, allowing for various stereoisomeric forms. The dihydrochloride salt form enhances its solubility and stability, making it particularly relevant for pharmaceutical applications.

The biological activity of this compound is attributed to its interactions with specific molecular targets, including enzymes and receptors involved in critical biochemical pathways. Its structure allows it to fit into active sites of these targets, modulating their activity and influencing various physiological processes .

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities:

  • Antitumor Activity : Several studies have highlighted its potential as an anticancer agent. For instance, derivatives of pyrrolo[3,4-b]pyridine have shown cytotoxic effects against various cancer cell lines, suggesting that octahydro-1H-pyrrolo[3,4-b]pyridine may share similar properties .
  • Neurological Applications : The compound has been investigated for its effects on neurological conditions due to its ability to interact with neurotransmitter receptors. Its structural similarity to known neuroactive compounds suggests potential applications in treating disorders such as anxiety and depression .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties, particularly against certain bacterial strains. This opens avenues for exploring its use in developing new antibiotics .

Case Studies and Research Findings

A study conducted by Kalai et al. demonstrated the synthesis of octahydro-1H-pyrrolo[3,4-b]pyridine derivatives and their evaluation for antitumor activity against ovarian and breast cancer cell lines. The results indicated moderate cytotoxicity against cancer cells with limited toxicity toward non-cancerous cells, suggesting a favorable therapeutic index for these compounds .

Another investigation focused on the compound's interaction with P-glycoprotein (P-gp), a key player in drug transport across the blood-brain barrier. This study highlighted the importance of P-gp inhibition in enhancing the bioavailability of drugs targeting central nervous system disorders .

Comparative Analysis

To better understand the biological activity of this compound in relation to other compounds, the following table summarizes key findings from various studies:

CompoundBiological ActivityMechanism of ActionReference
Octahydro-1H-pyrrolo[3,4-b]pyridineAntitumor, NeurologicalInteraction with receptors/enzyme sites
Pyrrolo[2,3-b]pyridine derivativesFGFR inhibitorsInhibition of fibroblast growth factors
Pyrrolo[3,4-c]pyridine derivativesAntiviral, AntimicrobialVarious mechanisms depending on structure

Q & A

Q. What are the established synthetic routes for octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride, and how do reaction conditions influence yield?

The compound is synthesized via enzymatic resolution of racemic precursors, as demonstrated in a patented method using lipases or esterases to achieve enantiomeric purity . Alternative routes involve Pd-catalyzed cross-coupling reactions (e.g., with arylboronic acids) for functionalized derivatives, where solvent choice (e.g., 1,2-dimethoxyethane) and temperature control are critical for minimizing side products . Yields are optimized by controlling reaction time (typically 12-24 hours) and stoichiometric ratios of reagents (e.g., 1:1.2 substrate:catalyst) .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • 1H/13C NMR : Assign peaks using δ 1.2–3.5 ppm for bicyclic protons and δ 40–60 ppm for sp³-hybridized carbons in the pyrrolidine-pyridine system .
  • HPLC : Use a C18 column with 0.1% trifluoroacetic acid in acetonitrile/water (70:30) for purity analysis; retention times typically range 8–10 minutes .
  • Optical rotation : Measure [α]²²/D values (e.g., −4.0° in chloroform) to confirm stereochemistry .

Q. What is the compound’s role as a pharmaceutical intermediate, and how is its structural specificity validated?

It serves as a chiral building block for fluoroquinolone antibiotics (e.g., moxifloxacin), where the (4aR,7aR)-enantiomer is pharmacologically active. Stereochemical validation involves comparing optical rotation data with reference standards and correlating HPLC retention times to enantiomeric excess (≥98%) .

Q. How should researchers handle and store this compound to ensure stability?

Store at 2–8°C under inert gas (argon or nitrogen) in amber vials to prevent oxidation and hygroscopic degradation. Avoid prolonged exposure to light or temperatures >25°C, which can lead to racemization or hydrochloride dissociation .

Q. What analytical methods are used to assess purity and detect common impurities?

  • LC-MS : Monitor for byproducts like dehydrohalogenated analogs (e.g., [M−2HCl+H]+ at m/z 127.1) .
  • Karl Fischer titration : Ensure water content <0.5% to prevent hydrolysis .
  • TGA/DSC : Analyze thermal stability (decomposition onset ~200°C) .

Advanced Research Questions

Q. How can enantiomeric purity be enhanced during synthesis, and what analytical challenges arise?

Enzymatic resolution (e.g., using Candida antarctica lipase) achieves >99% enantiomeric excess (ee) but requires optimization of pH (7.0–8.5) and substrate concentration (0.1–0.5 M) . Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) resolves (4aR,7aR) and (4aS,7aS) enantiomers, though baseline separation may require subambient temperatures (10°C) .

Q. What strategies mitigate stability issues under stress conditions (e.g., acidic/basic hydrolysis)?

  • Acidic conditions (pH <3) : Degradation occurs via ring-opening; stabilize with buffered solutions (pH 4–6) .
  • Oxidative stress : Add antioxidants (0.1% BHT) to aqueous formulations .
  • Photostability : Use UV-filtered glassware during experiments to prevent radical formation .

Q. How is the compound’s biological activity assessed in kinase inhibition studies?

  • In vitro assays : Test against protein kinases (e.g., JAK2 or EGFR) at 1–10 µM concentrations using ADP-Glo™ kits. IC₅₀ values are calculated from dose-response curves (n=3 replicates) .
  • Cellular uptake : Radiolabel with ³H and measure accumulation in T-cell lines (e.g., Jurkat) via scintillation counting .

Q. How do researchers resolve contradictions in reported synthesis yields (e.g., 70–90%)?

Discrepancies arise from residual solvents (e.g., DMF) or unoptimized workup steps. Troubleshoot by:

  • Purification : Use flash chromatography (silica gel, 5% MeOH/DCM) instead of recrystallization .
  • Stoichiometry : Adjust Pd catalyst loading (2–5 mol%) to balance cost and efficiency .

Q. What computational methods predict reactivity in derivatization reactions?

  • DFT calculations : Optimize transition states for nucleophilic substitutions at the pyrrolidine nitrogen (B3LYP/6-31G* level) .
  • Molecular docking : Simulate binding to kinase ATP pockets (e.g., PDB 1ATP) to prioritize substituents for SAR studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.